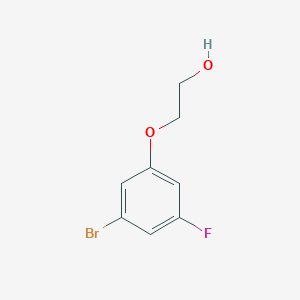
2-(3-Bromo-5-fluorophenoxy)ethanol
Übersicht
Beschreibung
2-(3-Bromo-5-fluorophenoxy)ethanol is a chemical compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-5-fluorophenoxy)ethanol can be represented by the InChI code: 1S/C8H8BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 . This indicates that the molecule consists of a bromo-fluoro phenyl group attached to an ethanol group via an ether linkage .Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Bromo-5-fluorophenoxy)ethanol are not detailed in the literature, compounds of similar structure often undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) attacks an electrophilic carbon atom, leading to the substitution of a leaving group, such as a bromine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound 2-(3-Bromo-5-fluorophenoxy)ethanol, due to its structural properties, is involved in various chemical reactions and synthesis processes. For instance, it is used in the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating the compound's versatility in chemical synthesis. Such processes often tolerate a variety of substituents, indicating the adaptability of 2-(3-Bromo-5-fluorophenoxy)ethanol in chemical reactions (Grecian, Hadida, & Warren, 2005).
Enantioselective Microbial Reduction
In the realm of biochemistry, 2-(3-Bromo-5-fluorophenoxy)ethanol is involved in the enantioselective microbial reduction of substituted acetophenones. This process is crucial for preparing chiral intermediates, like (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, showcasing the compound's significance in producing enantiomerically pure substances, which is essential for pharmaceutical applications (Patel et al., 2004).
Educational and Research Methodologies
2-(3-Bromo-5-fluorophenoxy)ethanol also finds its application in academic settings. It's used in student-centered research and optimization experiments, such as in the Williamson ether synthesis. This not only aids in educational purposes but also enhances the understanding of its properties and reactions under various conditions, contributing to the development of optimized synthesis methods (Baar, 2018).
Drug Development and Biological Activities
In drug development and biological research, derivatives of 2-(3-Bromo-5-fluorophenoxy)ethanol are synthesized for their potential biological activities. For instance, studies have reported the synthesis of novel compounds using this chemical, examining their antibacterial and antifungal activities against various pathogenic bacterial and fungal strains. This highlights the compound's significance in medicinal chemistry and its potential in developing new therapeutic agents (Abdel‐Wadood et al., 2014).
Crystallography and Structural Analysis
2-(3-Bromo-5-fluorophenoxy)ethanol is also pivotal in crystallography and structural analysis. Its derivatives are used to form different crystal structures, aiding in understanding molecular configurations and interactions. Such studies are fundamental in materials science and can lead to the development of novel materials with specific properties (Xue, Han, Zhao, & Feng, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEBSROUROVJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-fluorophenoxy)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



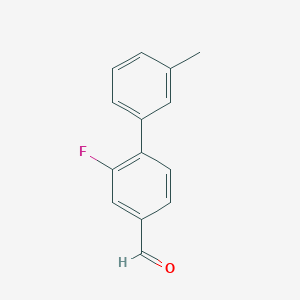
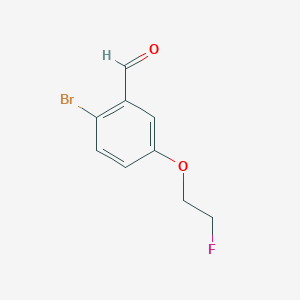
amine](/img/structure/B1449143.png)
![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)
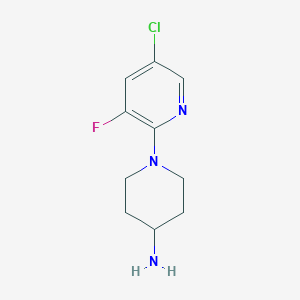

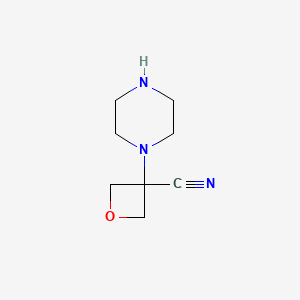
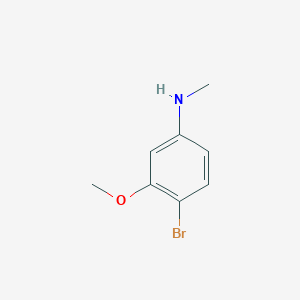
amine](/img/structure/B1449154.png)

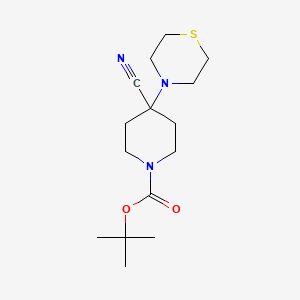
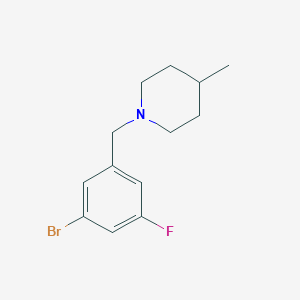
![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)
